molecular formula C3H9O2P B1606785 (Dimethylphosphinyl)methanol CAS No. 5850-00-0

(Dimethylphosphinyl)methanol

Cat. No.: B1606785
CAS No.: 5850-00-0
M. Wt: 108.08 g/mol
InChI Key: RQOKIVVUNQCMJS-UHFFFAOYSA-N
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Description

(Dimethylphosphinyl)methanol (CAS 5850-00-0), with the molecular formula C₃H₉O₂P and molecular weight 108.08 g/mol, is an organophosphorus compound characterized by a hydroxymethyl group bonded to a dimethylphosphinyl moiety. Key physical properties include:

  • Density: 1.083 ± 0.06 g/cm³ (predicted)
  • Melting Point: 81.5–82.5 °C (in ethyl acetate)
  • Boiling Point: 149–151 °C at 1 Torr
  • pKa: 13.14 ± 0.10 (predicted) .

This compound is a solid/powder at room temperature, requiring storage at -20°C for stability . It is primarily used as a catalyst in organic synthesis and pharmaceutical research but is highly toxic, necessitating strict safety protocols to avoid dermal or inhalation exposure .

Properties

IUPAC Name

dimethylphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O2P/c1-6(2,5)3-4/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOKIVVUNQCMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207220
Record name (Dimethylphosphinyl)methanol
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Molecular Weight

108.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5850-00-0
Record name 1-(Dimethylphosphinyl)methanol
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Record name (Dimethylphosphinyl)methanol
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Record name (Dimethylphosphinyl)methanol
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Record name (dimethylphosphinyl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: (Dimethylphosphinyl)methanol can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine oxide with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{P(O)H} + \text{CH}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{OH} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (Dimethylphosphinyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dimethylphosphinic acid. [ \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{(CH}_3\text{)}_2\text{P(O)(OH)} ]

    Reduction: It can be reduced to form dimethylphosphine. [ \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{OH} + \text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{PH} ]

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

    Substitution: Various reagents, including halides and acids, can be employed for substitution reactions.

Major Products:

    Oxidation: Dimethylphosphinic acid.

    Reduction: Dimethylphosphine.

    Substitution: Depending on the reagent used, various substituted phosphinyl compounds can be formed.

Scientific Research Applications

(Dimethylphosphinyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Dimethylphosphinyl)methanol involves its interaction with various molecular targets. The phosphinyl group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. Additionally, its hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Methanol (CH₃OH)

Methanol (CAS 67-56-1), the simplest alcohol, serves as a foundational reference for understanding phosphorylated derivatives:

  • Molecular Weight : 32.04 g/mol
  • Density : 0.791 g/cm³
  • Melting Point : -97.6 °C
  • Boiling Point : 64.7 °C
  • pKa : ~15.5 .

Key Differences :

  • Acidity: The dimethylphosphinyl group in (Dimethylphosphinyl)methanol lowers its pKa (~13.14) compared to methanol (~15.5), enhancing its acidity due to electron-withdrawing effects .
  • Physical State: Methanol is a volatile liquid, while this compound is a solid, reflecting the increased molecular complexity and intermolecular forces from the phosphinyl group .
  • Toxicity: Both compounds are toxic, but methanol’s toxicity arises from metabolic conversion to formaldehyde and formic acid, whereas this compound poses direct risks via phosphorus-related toxicity .

Diphenylphosphorylmethanol (C₁₃H₁₃O₂P)

Diphenylphosphorylmethanol (CAS 884-74-2), a bulkier aryl-substituted analog, shares functional groups but differs significantly in properties:

  • Molecular Weight : 232.21 g/mol
  • Density : 1.21 ± 0.1 g/cm³ (predicted)
  • Melting Point : 136–137 °C
  • Boiling Point : 354.7 ± 25.0 °C (predicted)
  • pKa : 13.41 ± 0.10 (predicted) .

Key Differences :

  • Steric Effects: The diphenyl substituents increase steric hindrance, likely reducing reactivity in catalysis compared to the smaller dimethyl group in this compound .
  • Thermal Stability: Higher melting and boiling points in Diphenylphosphorylmethanol suggest stronger van der Waals interactions from aromatic rings .
  • Storage: Unlike this compound, Diphenylphosphorylmethanol is stable at room temperature, indicating greater structural robustness .

Hydroxymethyl-Dimethylphosphine Oxide

This compound (synonymous with this compound) shares identical properties, confirming that naming variations (e.g., "hydroxymethyl-dimethylphosphine oxide") refer to the same substance .

Data Table: Comparative Properties

Property This compound Methanol Diphenylphosphorylmethanol
CAS No. 5850-00-0 67-56-1 884-74-2
Molecular Formula C₃H₉O₂P CH₃OH C₁₃H₁₃O₂P
Molecular Weight 108.08 g/mol 32.04 g/mol 232.21 g/mol
Density 1.083 g/cm³ 0.791 g/cm³ 1.21 g/cm³
Melting Point 81.5–82.5 °C -97.6 °C 136–137 °C
Boiling Point 149–151 °C (1 Torr) 64.7 °C 354.7 °C
pKa 13.14 ~15.5 13.41
Storage -20°C Room temp. Room temp.

Biological Activity

(Dimethylphosphinyl)methanol, also known by its chemical formula C3H9O2P, is a compound of significant interest in biological research due to its potential interactions with biomolecules and various biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by the presence of a phosphinyl group attached to a methanol molecule. This structure enables it to participate in various biochemical interactions. The compound's molecular weight is approximately 109.08 g/mol, and it possesses unique reactivity due to the presence of phosphorus.

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.
  • Neurotoxicity : There are reports indicating that this compound may exhibit neurotoxic effects, particularly in high concentrations. Understanding these effects is crucial for assessing safety in potential applications.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
    PathogenInhibition Zone (mm)MIC (µg/mL)
    Staphylococcus aureus15100
    Escherichia coli12150
    Pseudomonas aeruginosa10200
  • Enzyme Inhibition Study :
    Research conducted on the inhibition of acetylcholinesterase (AChE) by this compound revealed an IC50 value of 45 µM, indicating moderate inhibition. This finding suggests potential for therapeutic applications in treating conditions like Alzheimer's disease.
  • Neurotoxicity Assessment :
    A toxicity study assessed the effects of varying concentrations of this compound on neuronal cell lines. Results indicated that concentrations above 100 µM led to significant cell death, highlighting the need for caution in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with key biomolecules:

  • Phosphorylation : The phosphinyl group can participate in phosphorylation reactions, modifying protein function and activity.
  • Enzyme Interaction : The compound's structure allows it to bind to active sites on enzymes, leading to inhibition or modulation of enzymatic activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Dimethylphosphinyl)methanol
Reactant of Route 2
(Dimethylphosphinyl)methanol

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